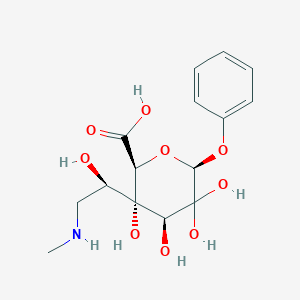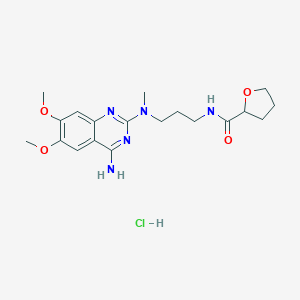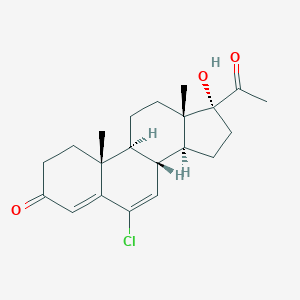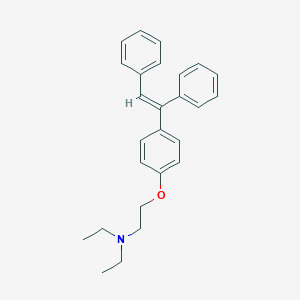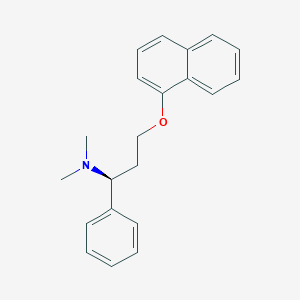
Dapoxetine
説明
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of premature ejaculation . It works by blocking the serotonin transporter and increasing serotonin activity, thereby delaying ejaculation .
Synthesis Analysis
The synthesis of Dapoxetine involves resolving racemic dapoxetine with a chiral acid to obtain the salt of the chiral acid and (+)-dapoxetine, substantially free from (-)-dapoxetine . Another synthetic process involves adding 3-phenyl-3-amino-l-propanol into a three-necked bottle, slowly adding benzoyl chloride drop by drop, and then adding methanesulfonyl chloride into the reaction system .
Molecular Structure Analysis
Dapoxetine has a molecular formula of C21H23NO and an average molecular weight of 305.413 Da . It is a small molecule and its structure is available in various databases .
Chemical Reactions Analysis
Dapoxetine functions by blocking the serotonin transporter and increasing serotonin activity, thereby delaying ejaculation . It has been identified as a potential inhibitor of Zika Virus RNA-dependent RNA polymerase (RdRp) .
Physical And Chemical Properties Analysis
Dapoxetine is a white to slightly yellow powder . It is freely soluble in methanol, propylene glycol, some organic solvents, slightly soluble in ethanol, and almost insoluble in water .
科学的研究の応用
Stroke Recovery and Neuroprotection
Dapoxetine: has shown promise in preventing neuronal damage and improving functional outcomes in a model of ischemic stroke. In a study using a rat model of cerebral ischemia/reperfusion (I/R) injury, Dapoxetine significantly ameliorated neurobehavioral deficits, reduced cerebral infarct volume, and histopathological damage. It achieved this by modulating inflammation, oxidative stress, and suppressing cell apoptosis in brain tissues .
Premature Ejaculation (PE) Treatment
Dapoxetine is widely recognized as an orally administered selective serotonin reuptake inhibitor (SSRI) specifically used for managing premature ejaculation. Its mechanism involves enhancing serotonin activity in the central nervous system, leading to improved ejaculatory control and increased intravaginal ejaculatory latency time. Clinical trials have demonstrated its efficacy in treating PE .
QTc Interval Prolongation Interaction
Dapoxetine interacts with the CYP2D6 isoenzyme, affecting the metabolism of other drugs. Specifically, it inhibits the metabolism of thioridazine, leading to elevated thioridazine concentrations and potentially prolonging the QTc interval .
Zika Virus Inhibition
Surprisingly, Dapoxetine has been identified as a potential inhibitor of Zika virus RNA-dependent RNA polymerase (RdRp). This finding suggests a novel application beyond its traditional use, although further research is needed to explore this avenue fully .
Analytical Method Development
In pharmaceutical research, Dapoxetine is used as a reference compound for method development and validation. For instance, an HPLC–MS/MS method was developed to determine Dapoxetine levels in human plasma, aiding in pharmacokinetic studies and bioavailability assessments .
作用機序
Target of Action
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation . Its primary target is the serotonin transporter in the brain . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that influences mood, appetite, and other functions .
Mode of Action
Dapoxetine works by inhibiting the serotonin transporter, which leads to an increase in serotonin levels in the synaptic clefts . This alteration in serotonin levels helps delay ejaculation by improving ejaculatory control and extending the time it takes for ejaculation to occur .
Biochemical Pathways
The drug’s mechanism of action is thought to be related to inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity . The central ejaculatory neural circuit comprises spinal and cerebral areas that form a highly interconnected network . Experimental evidence indicates that serotonin (5-HT), throughout brain descending pathways, exerts an inhibitory role on ejaculation .
Pharmacokinetics
Dapoxetine exhibits rapid absorption kinetics, a fast onset of action, and a short half-life, making it suitable for on-demand dosing . It has a unique pharmacokinetic profile, with a short time to maximum serum concentration (about 1 h) and rapid elimination (initial half-life of 1-2 h) . Dapoxetine is metabolized in the liver (CYP2D6, CYP3A4) and kidney (FMO1), and its metabolites are Dapoxetine-N-oxide, desmethyldapoxetine, and didesmethyldapoxetine .
Result of Action
The result of Dapoxetine’s action is a significant increase in intravaginal ejaculation latency time (IELT), which means it prolongs the time it takes for ejaculation to occur . This leads to an increased sense of control and sexual satisfaction in men of 18 to 64 years of age with premature ejaculation .
Action Environment
The action of Dapoxetine can be influenced by environmental factors. For instance, it has been found to suppress Zika virus infection in vitro . Moreover, its efficacy can be affected by the patient’s metabolic profile, as it is metabolized by liver enzymes (CYP2D6, CYP3A4) and a kidney enzyme (FMO1) . Its stability and efficacy can also be influenced by factors such as pH, temperature, and the presence of other drugs .
Safety and Hazards
特性
IUPAC Name |
(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRHYDPUVLEVMC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
129938-20-1 (hydrochloride) | |
| Record name | Dapoxetine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0057627 | |
| Record name | Dapoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The drug's mechanism of action is thought to be related to inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity. The central ejaculatory neural circuit comprises spinal and cerebral areas that form a highly interconnected network. The sympathetic, parasympathetic, and somatic spinal centers, under the influence of sensory genital and cerebral stimuli integrated and processed at the spinal cord level, act in synergy to command physiologic events occurring during ejaculation. Experimental evidence indicates that serotonin (5-HT), throughout brain descending pathways, exerts an inhibitory role on ejaculation. To date, three 5-HT receptor subtypes (5-HT(1A), 5-HT(1B), and 5-HT(2C)) have been postulated to mediate 5-HT's modulating activity on ejaculation. | |
| Record name | Dapoxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04884 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dapoxetine | |
CAS RN |
119356-77-3, 129938-20-1 | |
| Record name | Dapoxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119356-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dapoxetine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dapoxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04884 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dapoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB2433A4M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)


